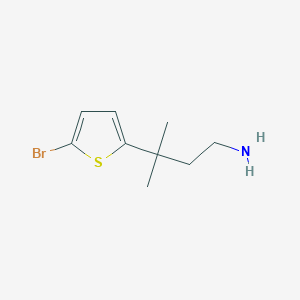

3-(5-Bromothiophen-2-yl)-3-methylbutan-1-amine

Description

3-(5-Bromothiophen-2-yl)-3-methylbutan-1-amine is an organobromine compound featuring a thiophene ring substituted with a bromine atom at the 5-position and a branched aliphatic amine chain. Its molecular formula is C₉H₁₃BrNS, with a molecular weight of 256.18 g/mol. The compound’s structure combines the electron-rich thiophene moiety with a flexible amine side chain, making it a candidate for applications in medicinal chemistry, material science, and catalysis.

Properties

Molecular Formula |

C9H14BrNS |

|---|---|

Molecular Weight |

248.19 g/mol |

IUPAC Name |

3-(5-bromothiophen-2-yl)-3-methylbutan-1-amine |

InChI |

InChI=1S/C9H14BrNS/c1-9(2,5-6-11)7-3-4-8(10)12-7/h3-4H,5-6,11H2,1-2H3 |

InChI Key |

JGMUKOFPEMYHNK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CCN)C1=CC=C(S1)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Bromothiophen-2-yl)-3-methylbutan-1-amine typically involves the following steps:

Bromination of Thiophene: Thiophene is brominated at the 5-position using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.

Formation of the Butane Chain: The brominated thiophene is then subjected to a Grignard reaction with a suitable Grignard reagent to form the butane chain.

Introduction of the Amine Group:

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and Grignard reactions, followed by purification steps such as distillation or recrystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

3-(5-Bromothiophen-2-yl)-3-methylbutan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Thiophene derivatives without the bromine substituent.

Substitution: Thiophene derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

3-(5-Bromothiophen-2-yl)-3-methylbutan-1-amine has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its structural similarity to known bioactive compounds.

Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(5-Bromothiophen-2-yl)-3-methylbutan-1-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s bromine and amine groups can participate in hydrogen bonding, electrostatic interactions, and other molecular interactions that influence its biological activity.

Comparison with Similar Compounds

1-(1H-Benzo[d]imidazol-2-yl)-3-methylbutan-1-amine (B2)

- Structure : Replaces the bromothiophene group with a benzoimidazole ring.

- Molecular Formula : C₁₂H₁₅N₃ (MW: 201.27 g/mol).

- Properties :

- Enhanced aromaticity due to the fused benzene-imidazole system.

- Improved water solubility compared to the bromothiophene analog, attributed to hydrogen-bonding capability of the amine group.

- Applications : Tested as a corrosion inhibitor for carbon steel in acidic environments, achieving 88% inhibition efficiency at 10⁻³ M concentration via adsorption on metal surfaces .

| Parameter | This compound | B2 |

|---|---|---|

| Aromatic System | Thiophene | Benzoimidazole |

| Molecular Weight | 256.18 g/mol | 201.27 g/mol |

| Key Functional Groups | Br, NH₂ | NH₂, N-heterocycle |

| Application Highlight | Not reported | Corrosion inhibition |

Ethyl 3-(5-Bromothiophen-2-yl)-3-oxopropanoate

- Structure : Features a ketone and ester group instead of the amine chain.

- Molecular Formula : C₉H₉BrO₃S (MW: 293.14 g/mol).

- Properties :

- Higher polarity due to the ester and ketone groups, leading to lower lipid solubility.

- Reactivity amenable to nucleophilic substitution at the α-carbon.

- Applications : Serves as a precursor in synthesizing heterocyclic compounds, such as pyrazoles and thiadiazoles, via condensation reactions .

| Parameter | Target Compound | Ethyl 3-(5-Bromothiophen-2-yl)-3-oxopropanoate |

|---|---|---|

| Functional Groups | NH₂, Br, thiophene | Br, ester, ketone |

| Solubility | Moderate in organic solvents | High in polar aprotic solvents |

| Synthetic Utility | Amine coupling reactions | Heterocycle synthesis |

3-(3-(5-Bromothiophen-2-yl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one

- Structure : Incorporates a pyrazole ring and hydroxyphenyl group.

- Molecular Formula : C₂₁H₁₃BrFN₃O₂S (MW: 494.31 g/mol).

- Properties :

| Parameter | Target Compound | Pyrazole Derivative |

|---|---|---|

| Conjugation Length | Short (thiophene + amine) | Extended (pyrazole + hydroxyphenyl) |

| Bioactivity | Not reported | Antimicrobial |

| Molecular Weight | 256.18 g/mol | 494.31 g/mol |

3-(5-Bromothiophen-2-yl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid

- Structure: Substitutes the amine with a trifluoroacetyl-protected amino group and a carboxylic acid.

- Molecular Formula: C₉H₇BrF₃NO₃S (MW: 354.12 g/mol).

- Properties: Strong electron-withdrawing effect from the trifluoroacetyl group alters reactivity. Potential for peptide coupling via the carboxylic acid moiety.

- Applications : Used in proteomics research and as a building block for fluorinated drug candidates .

| Parameter | Target Compound | Trifluoroacetyl Derivative |

|---|---|---|

| Amino Group | Free NH₂ | Protected (trifluoroacetyl) |

| Reactivity | Nucleophilic amine | Electrophilic carboxylate |

| Application | Undefined | Drug design, proteomics |

Key Research Findings and Trends

- Electronic Effects : Bromothiophene derivatives exhibit tunable electronic properties based on substituents. For example, electron-withdrawing groups (e.g., trifluoroacetyl) enhance electrophilicity, while amine groups promote nucleophilic reactivity .

- Biological Activity : Antimicrobial and corrosion inhibition properties are linked to aromatic systems and functional group polarity. Pyrazole and benzoimidazole analogs show superior bioactivity compared to the target compound .

- Synthetic Flexibility : Bromothiophene serves as a versatile scaffold for cross-coupling reactions, enabling diversification into heterocycles, esters, and amides .

Biological Activity

3-(5-Bromothiophen-2-yl)-3-methylbutan-1-amine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a thiophene ring substituted with a bromine atom and an amine group, which contributes to its reactivity and biological activity. The molecular formula is , with a molecular weight of approximately 215.1 g/mol. The presence of the bromine enhances the compound's ability to interact with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific protein targets, particularly kinases. These interactions can modulate various signaling pathways involved in cell proliferation and apoptosis. The compound acts as an inhibitor by binding to the active sites of kinases, which can lead to:

- Inhibition of cell growth : By blocking kinase activity, the compound may hinder the proliferation of cancer cells.

- Induction of apoptosis : The modulation of signaling pathways can trigger programmed cell death in malignant cells.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity : Preliminary studies have shown that this compound has potential anticancer properties, particularly in inhibiting tumor growth in various cancer cell lines.

- Antimicrobial Properties : The compound has demonstrated activity against certain bacterial strains, indicating its potential as an antimicrobial agent.

Summary Table of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Inhibition of cancer cell proliferation | |

| Antimicrobial | Activity against specific bacterial strains | |

| Anti-inflammatory | Modulation of inflammatory pathways |

Case Studies

- Anticancer Studies : A study evaluated the effects of this compound on human breast cancer cells. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, with an IC50 value determined to be around 8 µM.

- Antimicrobial Evaluation : In a screening against methicillin-resistant Staphylococcus aureus (MRSA), the compound exhibited a minimum inhibitory concentration (MIC) of ≤0.25 µg/mL, suggesting strong antimicrobial potential without significant cytotoxicity towards human cells.

Structure-Activity Relationship (SAR)

The structure of this compound provides insights into its biological activity:

- Bromine Substitution : The presence of bromine enhances the compound's lipophilicity, improving its ability to penetrate cellular membranes and interact with intracellular targets.

- Amine Group : The amino group facilitates hydrogen bonding with biological macromolecules, which is crucial for its interaction with proteins and enzymes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.